N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide
Description
N-[2-(2-Ethoxyethoxy)-6-nitrophenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a substituted phenyl ring. The phenyl ring features a nitro group at the 6-position and a 2-ethoxyethoxy substituent at the 2-position.
Properties
IUPAC Name |
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S/c1-3-18-7-8-19-10-6-4-5-9(13(14)15)11(10)12-20(2,16)17/h4-6,12H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJKACWFVHSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1NS(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Etherification and Nitration
- Starting Material : 2-Aminophenol.
- Protection : Acetylation of the amine to form 2-acetamidophenol (acetanilide derivative) using acetic anhydride in pyridine.
- Etherification : Williamson synthesis with 2-chloroethyl ethyl ether under basic conditions (K₂CO₃, DMF, 80°C) yields 2-(2-ethoxyethoxy)acetanilide.
- Nitration : Directed by the acetamide group, nitration with HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at position 6 (meta to acetamide).
- Deprotection : Hydrolysis with HCl/EtOH regenerates the amine, yielding 2-(2-ethoxyethoxy)-6-nitroaniline.
Key Data :
Route 2: Nitration Followed by Etherification
- Starting Material : 2-Nitroaniline.
- Diazotization and Hydroxylation : Diazotization with NaNO₂/HCl followed by CuCN-mediated hydrolysis yields 2-nitrophenol.
- Etherification : Alkylation with 2-chloroethyl ethyl ether (K₂CO₃, acetone, reflux) forms 2-(2-ethoxyethoxy)-6-nitrobenzene.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine.
Challenges :
- Competing over-reduction of the ethoxyethoxy group during hydrogenation necessitates mild conditions (low H₂ pressure, room temperature).
- Yield for nitro reduction: ~60–70%.
Sulfonylation of the Aniline Intermediate
The final step involves reacting 2-(2-ethoxyethoxy)-6-nitroaniline with methanesulfonyl chloride under Schotten-Baumann conditions:
- Reaction Conditions :
- Workup : Acidification with HCl precipitates the product, which is purified via recrystallization (EtOH/H₂O).
Yield : 85–90%.
Purity : >98% (HPLC).
Alternative Pathways and Methodological Variations
Ullmann Coupling for Ether Synthesis
A copper-catalyzed coupling between 2-iodonitrobenzene and 2-ethoxyethanol provides an alternative to Williamson etherification, though requiring higher temperatures (120°C) and yielding <50%.
Microwave-Assisted Nitration
Microwave irradiation (150°C, 10 min) accelerates nitration, improving regioselectivity to 90% for the 6-nitro isomer.
Analytical Characterization and Quality Control
Critical characterization data for N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide:
- ¹H NMR (500 MHz, CDCl₃): δ 8.05 (d, J = 2.4 Hz, 1H, ArH), 7.60 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.95 (d, J = 8.8 Hz, 1H, ArH), 4.20–4.15 (m, 2H, OCH₂), 3.80–3.75 (m, 2H, OCH₂), 3.55 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.10 (s, 3H, SO₂CH₃), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HPLC : Retention time 12.4 min (C18 column, MeCN/H₂O 70:30).
Industrial-Scale Considerations and Process Optimization
For bulk synthesis, continuous flow systems enhance safety and yield in nitration and sulfonylation steps:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, to form different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Pharmaceutical Testing
Overview:
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide serves as a reference standard in pharmaceutical testing. Its role is crucial for ensuring the accuracy and reliability of analytical methods used in drug development.
Methods of Application:
- Calibration of Analytical Instruments: The compound is prepared and utilized to calibrate instruments such as chromatography and spectroscopy.
- Validation of Test Methods: It aids in the validation of various test methods for pharmaceutical compounds.
Results and Outcomes:
The application of this compound enhances the precision of pharmaceutical testing, although specific quantitative results remain proprietary to pharmaceutical companies.
Organic Synthesis
Overview:
This compound is involved in the synthesis of various organic molecules , acting as a reagent or intermediate due to its reactive sulfonamide group.
Methods of Application:
- Nitrophenyl Group Transfer: Used in reactions requiring the transfer of the nitrophenyl group.
- Precursor for Complex Molecules: Functions as a precursor in synthesizing more complex organic structures.
Results and Outcomes:
Utilization of this compound has led to more sensitive and accurate analytical methods, with ongoing research focused on improving detection limits and method efficiencies.
Polymer Development
Overview:
this compound is explored for its role in developing novel polymers with enhanced properties.
Methods of Application:
- Incorporation into Monomers: The compound can be integrated into monomers or directly into polymer chains during the polymerization process.
- Modification of Material Properties: It alters the material properties of the resulting polymers.
Results and Outcomes:
Polymers synthesized with this compound exhibit superior qualities, such as increased tensile strength and improved thermal resistance compared to conventional polymers.
Agrochemicals
Overview:
The compound's efficacy as an agrochemical —either as a pesticide or herbicide—is under investigation to improve crop protection and yield.
Methods of Application:
- Field Trials: Conducted using various formulations to assess effectiveness against pests and weeds.
Results and Outcomes:
Preliminary results indicate that this compound could be effective at low concentrations, potentially reducing the environmental impact associated with agrochemical use.
Nanomaterials Fabrication
Overview:
Due to its reactive functional groups, this compound is used in the fabrication of nanomaterials and nanostructures .
Methods of Application:
- Interaction at Nanoscale: The compound's functional groups can interact with other materials at the nanoscale, facilitating the design of new compounds.
Results and Outcomes:
Computational studies have provided insights into its reactivity and stability, guiding experimental research for developing innovative nanomaterials.
Summary Table of Applications
| Application Area | Methods of Application | Results and Outcomes |
|---|---|---|
| Pharmaceutical Testing | Calibration, validation | Enhanced precision in testing |
| Organic Synthesis | Nitrophenyl transfer, precursor synthesis | Improved sensitivity in analytical methods |
| Polymer Development | Monomer incorporation | Superior material properties |
| Agrochemicals | Field trials | Effective at low concentrations, reduced environmental impact |
| Nanomaterials Fabrication | Nanoscale interactions | Insights into reactivity guiding new designs |
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and biological properties of N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide with analogous sulfonamide derivatives:
Key Comparisons
Structural Features :
- The ethoxyethoxy group in the target compound distinguishes it from analogs with methoxy (6s), chloro (), or heterocyclic substituents (). This group likely improves aqueous solubility compared to purely aromatic or halogenated derivatives.
- The nitro group at the 6-position is shared with N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), but the latter lacks the ethoxyethoxy chain, leading to differences in electronic and steric properties.
Synthesis :
- The target compound may be synthesized via methods similar to those in (condensation) or (acetylation). For example, coupling a sulfamoyl acetic acid derivative with a substituted benzaldehyde could yield the ethoxyethoxy-nitro scaffold.
Biological Activity: Benzothieno[3,2-d]pyrimidinone sulfonamides () demonstrate potent COX-2 inhibition, suggesting that the target compound’s sulfonamide group and nitro substituent may confer similar anti-inflammatory properties. The ethoxyethoxy side chain may enhance bioavailability compared to bulkier trimethoxy (6s) or chloromethyl () groups, which could hinder membrane permeability.
Physicochemical Properties :
- Melting points for analogs range widely (e.g., 164–174°C for 6s and 6t in ), influenced by substituent polarity and crystallinity. The ethoxyethoxy group likely lowers the melting point relative to nitro- or chloro-substituted derivatives.
Biological Activity
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide is a sulfonamide compound notable for its complex structure and potential biological activities. This article explores its biological activity, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a methanesulfonamide group attached to a nitrophenyl moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 288.32 g/mol. The compound's structural characteristics contribute to its reactivity and potential interactions within biological systems.
Anti-inflammatory Effects
The compound's sulfonamide group may provide anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. For instance, studies on related sulfonamides have demonstrated selective inhibition of COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanism of action of this compound is likely related to its ability to interact with specific biological targets. The sulfonamide group can form hydrogen bonds with proteins, potentially modulating their function. Additionally, the nitrophenyl moiety may participate in electron transfer processes, enhancing the compound's biological activity .
In Vitro Studies
In vitro studies have shown that similar compounds can inhibit bacterial growth and exhibit cytotoxicity against cancer cell lines. For example, sulfonamides have been investigated for their effects on various cancer cell lines, demonstrating potential antiproliferative activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has indicated that modifications in the nitrophenyl ring or the sulfonamide group can significantly influence the compound's efficacy and selectivity against specific targets .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2-nitrophenyl)methanesulfonamide | Contains a nitrophenyl and methanesulfonamide group | Lacks the ethoxy substituent, potentially affecting solubility |
| N-[2-(2-hydroxyethoxy)-5-nitrophenyl]methanesulfonamide | Hydroxy group instead of ethoxy | May exhibit different biological activities due to hydroxyl presence |
| N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide | Substituted phenyl ring | Focuses on different pharmacological profiles |
Applications in Medicinal Chemistry
This compound serves as a reference standard in pharmaceutical testing and is utilized in the synthesis of various organic molecules. Its reactive sulfonamide group allows it to act as an intermediate in chemical reactions, facilitating the development of new therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide, and how can reaction conditions be controlled to improve yield?
The synthesis of structurally analogous sulfonamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide) involves refluxing with acetic anhydride, followed by purification via slow evaporation in ethanol . Key steps include nucleophilic substitution facilitated by bases like triethylamine or sodium hydroxide and solvent selection (e.g., dichloromethane or DMF) to dissolve reactants . Optimizing temperature (reflux vs. room temperature), stoichiometry, and solvent polarity can mitigate side reactions and improve yield. For nitro-containing analogs, controlling nitration conditions (e.g., nitric acid concentration) is critical to avoid over-nitration .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR : The ethoxyethoxy and nitro groups produce distinct signals. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, shifting aromatic protons downfield (δ 8.0–8.5 ppm). Ethoxyethoxy protons appear as triplets (δ 3.5–4.0 ppm) .
- IR : Sulfonamide S=O stretches appear at ~1350 cm⁻¹ and ~1150 cm⁻¹. Nitro groups show asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.76 Å) and torsion angles (e.g., nitro group twist relative to the aromatic ring) to confirm stereoelectronic effects .
Q. How does the stability of this compound vary under different storage and reaction conditions?
Stability studies for related sulfonamides show sensitivity to light, moisture, and acidic/basic conditions. Store at 0–6°C in inert atmospheres to prevent decomposition . Under reflux, nitro groups may undergo reduction if exposed to reactive metals (e.g., Fe/HCl). HPLC or TLC monitoring under varying pH (2–12) and temperatures (25–80°C) is recommended to assess degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethoxyethoxy and nitro substituents in electrophilic substitution or nucleophilic displacement reactions?
The ethoxyethoxy group is electron-donating via oxygen lone pairs, activating the aromatic ring toward electrophilic substitution at the para position relative to the sulfonamide. Conversely, the nitro group is strongly electron-withdrawing, directing electrophiles to meta positions. In nucleophilic displacement (e.g., SNAr), the nitro group enhances leaving-group departure by stabilizing the Meisenheimer intermediate . Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .
Q. How can structural modifications (e.g., substituent variation) enhance the compound’s bioactivity or selectivity in pharmacological assays?
Structure-activity relationship (SAR) studies on analogs suggest:
- Replacing the ethoxyethoxy group with fluorophenyl (e.g., N-(4-fluorophenyl)methanesulfonamide) improves membrane permeability .
- Nitro group reduction to amine enhances hydrogen-bonding interactions in target binding .
- Methanesulfonamide’s sulfonyl group is critical for enzyme inhibition (e.g., binding to kinase ATP pockets) . Test modifications via in vitro assays (e.g., IC₅₀ determination in enzyme inhibition) and docking simulations (e.g., AutoDock Vina) .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR vs. X-ray results) for this compound?
Contradictions may arise from dynamic effects (e.g., rotamers in NMR) vs. static crystal structures. Strategies:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange .
- DFT calculations : Compare optimized geometries with X-ray data to validate intramolecular interactions (e.g., hydrogen bonding) .
- Synchrotron XRD : High-resolution data can resolve disorder in crystal structures .
Q. What computational methods are suitable for predicting the compound’s solubility, reactivity, or binding affinity?
- Solubility : Use COSMO-RS to predict logP and solubility in organic/aqueous solvents .
- Reactivity : Apply DFT (B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
- Binding affinity : Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models can assess protein-ligand stability over time .
Methodological Considerations
Q. What protocols are recommended for scaling up synthesis while maintaining purity?
- Continuous flow chemistry : Reduces exothermic risks in nitration steps .
- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal homogeneity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can researchers validate the compound’s biological activity against off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
